![molecular formula C5H9N2O2+ B11753647 [(S)-cyano-ethoxycarbonyl-methyl]azanium](/img/structure/B11753647.png)
[(S)-cyano-ethoxycarbonyl-methyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-cyano-ethoxycarbonyl-methyl]azanium is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, an ethoxycarbonyl group, and a methyl group attached to an azanium ion. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-cyano-ethoxycarbonyl-methyl]azanium typically involves the nucleophilic substitution reaction of a suitable precursor with an azanium source. One common method is the reaction of an ethoxycarbonyl-methyl halide with a cyano group donor under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(S)-cyano-ethoxycarbonyl-methyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
[(S)-cyano-ethoxycarbonyl-methyl]azanium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(S)-cyano-ethoxycarbonyl-methyl]azanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonyl group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
[(S)-cyano-ethoxycarbonyl-methyl]azanium can be compared with other similar compounds such as:
Ammonium ion: Both are cationic species, but this compound has additional functional groups that confer unique reactivity and properties.
Quaternary ammonium compounds: These compounds also contain a positively charged nitrogen atom, but differ in their alkyl or aryl substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C5H9N2O2+ |
|---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
[(1S)-1-cyano-2-ethoxy-2-oxoethyl]azanium |
InChI |
InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3/p+1/t4-/m0/s1 |
InChI Key |
JYGRVMQGWVVHJE-BYPYZUCNSA-O |
Isomeric SMILES |
CCOC(=O)[C@H](C#N)[NH3+] |
Canonical SMILES |
CCOC(=O)C(C#N)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


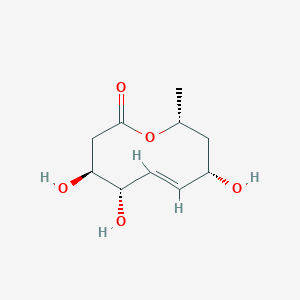
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
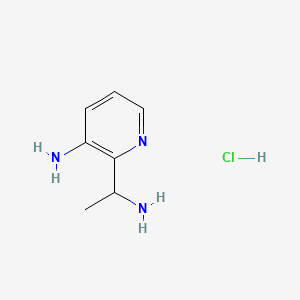
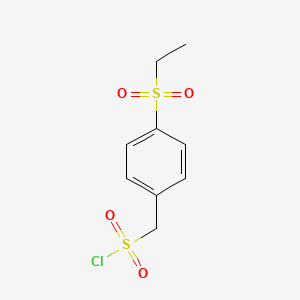
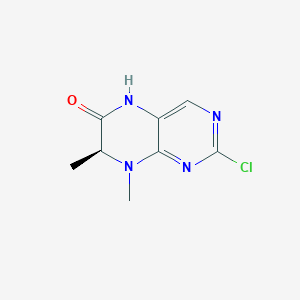
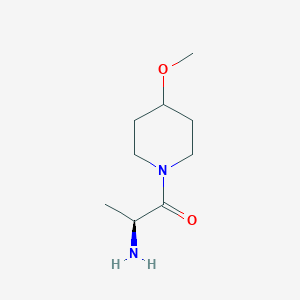
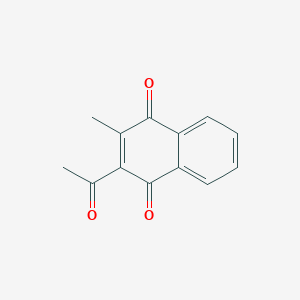
![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)
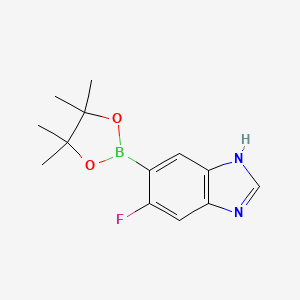
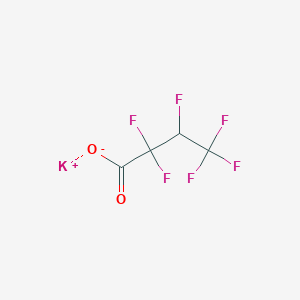
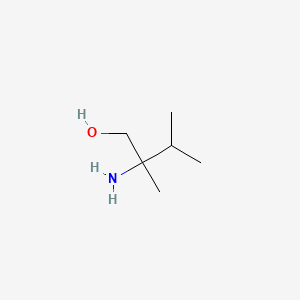
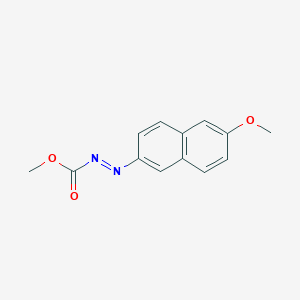
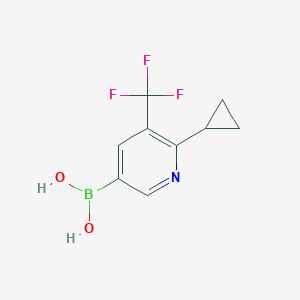
amine](/img/structure/B11753649.png)
